molecular formula C15H16N2OS B2480365 1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919227-54-6

1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2480365
CAS RN: 919227-54-6
M. Wt: 272.37
InChI Key: XIBIWGNJHMIPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Thio-CPDP and is a member of the cyclopenta[d]pyrimidine family of compounds.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” (STL208825), focusing on six unique applications:

Anti-Cancer Research

STL208825 has shown promising results in anti-cancer research. Its structure allows it to interact with various cancer cell lines, inhibiting their proliferation. Studies have demonstrated its effectiveness against cell lines such as Hela, A549, HepG2, and MCF-7, with significant antiproliferative activity . This makes it a potential candidate for developing new cancer therapies.

Molecular Docking Studies

The compound has been extensively used in molecular docking studies to understand its binding orientations and interactions with target proteins. These studies help in elucidating the mechanism of action of STL208825 and its potential as a lead compound in drug design . Molecular docking has revealed its strong binding affinity with specific protein targets, which is crucial for its biological activity.

HIV-1 Integrase Inhibition

Research has explored the potential of STL208825 derivatives in inhibiting HIV-1 integrase, an enzyme critical for the replication of the HIV virus. Derivatives of this compound have been synthesized and evaluated for their inhibitory activity, showing promising results in vitro . This application highlights its potential in antiviral drug development.

Antimicrobial Activity

STL208825 has also been investigated for its antimicrobial properties. Its unique chemical structure allows it to disrupt microbial cell walls and inhibit the growth of various bacterial and fungal strains. This makes it a valuable compound in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .

Neuroprotective Effects

Studies have suggested that STL208825 may have neuroprotective effects, making it a candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate oxidative stress and inflammation in neural cells could provide therapeutic benefits in preventing or slowing the progression of these diseases .

Anti-Inflammatory Applications

The compound has been shown to possess anti-inflammatory properties, which are beneficial in treating various inflammatory conditions. Research indicates that STL208825 can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models . This application is particularly relevant for developing treatments for chronic inflammatory diseases.

These applications demonstrate the versatility and potential of STL208825 in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Novel anti-cancer agents: design, synthesis, biological activity, molecular docking, and MD simulations 8-ETHYL-4,6,6,8-TETRAMETHYL-3,4,6,7-TETRAHYDRO-1H-CYCLOPENTA(G)-2-BENZOPYRAN Mass Spectrum Design, Synthesis and In Vitro Evaluation of 4-Oxo-6-Substituted

properties

IUPAC Name

1-(2-phenylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15-16-14(19)12-7-4-8-13(12)17(15)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBIWGNJHMIPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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